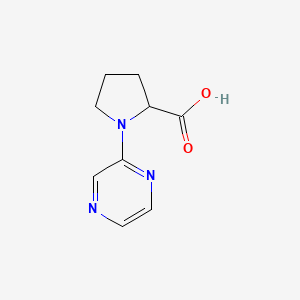

1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID

CAS No.: 1103848-03-8

Cat. No.: VC5171907

Molecular Formula: C9H11N3O2

Molecular Weight: 193.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1103848-03-8 |

|---|---|

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.206 |

| IUPAC Name | 1-pyrazin-2-ylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H11N3O2/c13-9(14)7-2-1-5-12(7)8-6-10-3-4-11-8/h3-4,6-7H,1-2,5H2,(H,13,14) |

| Standard InChI Key | IQKQAXJPKITSCC-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)C2=NC=CN=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid (CHNO) consists of:

-

Pyrrolidine core: A five-membered saturated ring with four carbon atoms and one nitrogen atom, providing conformational flexibility.

-

Pyrazine substituent: A six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions, attached to the pyrrolidine’s nitrogen.

-

Carboxylic acid group: Positioned at the 2-carbon of the pyrrolidine, contributing to hydrogen-bonding capacity and acidity (pKa ≈ 2–3) .

The pyrazine ring’s electron-withdrawing nature polarizes the pyrrolidine nitrogen, enhancing the compound’s solubility in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of 1-(pyrazin-2-yl)pyrrolidine-2-carboxylic acid is documented, analogous pyrazine-2-carboxylic acid derivatives are typically prepared via amide coupling reactions using reagents like T3P (propylphosphonic anhydride) . A plausible route involves:

-

Activation of pyrazine-2-carboxylic acid: Treatment with T3P in DMF generates a reactive mixed anhydride.

-

Nucleophilic attack by pyrrolidine: The pyrrolidine’s secondary amine reacts with the activated intermediate to form the target compound.

-

Purification: Column chromatography (e.g., silica gel with DCM/MeOH eluents) yields the pure product .

Key Reaction Parameters:

-

Temperature: Room temperature (20–25°C)

-

Reaction time: 30–60 minutes

Physicochemical Properties

Spectral Characterization

Hypothetical data based on structural analogs :

-

IR Spectroscopy:

-

1670–1650 cm (C=O stretch of carboxylic acid)

-

1590–1570 cm (C=N stretch of pyrazine)

-

3300–2500 cm (O-H stretch of carboxylic acid)

-

-

H NMR (DMSO-d):

-

δ 3.2–3.8 ppm (pyrrolidine ring protons)

-

δ 8.5–8.7 ppm (pyrazine aromatic protons)

-

δ 12.1 ppm (carboxylic acid proton)

-

-

Mass Spectrometry: m/z 210.1 [M+H]

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO), poor in water (<1 mg/mL) .

-

Stability: Degrades under strong acidic/basic conditions via decarboxylation or ring opening.

Biological Activity and Mechanisms

Antioxidant Activity

Analogous compounds show radical scavenging in DPPH assays (IC = 15–30 μM) . The pyrazine ring’s electron-deficient nature facilitates electron transfer to stabilize free radicals.

Applications and Future Directions

Pharmaceutical Development

-

Antitubercular agents: Structural similarity to pyrazinamide suggests potential for overcoming drug-resistant TB .

-

Antioxidant therapies: Mitigation of oxidative stress in neurodegenerative diseases.

Limitations and Challenges

-

Poor bioavailability: Due to high polarity, necessitating prodrug strategies.

-

Synthetic complexity: Multi-step routes requiring optimization for scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume